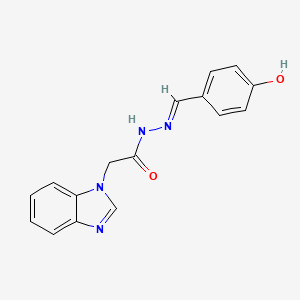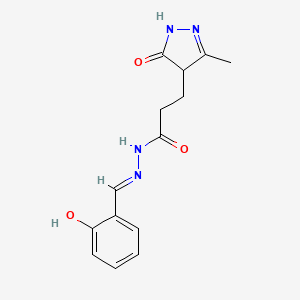
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide
Übersicht
Beschreibung
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide, also known as DPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPI is a hydrazone derivative of indole-3-carboxaldehyde and 3,5-dimethylpyrazole-4-carboxylic acid hydrazide.
Wissenschaftliche Forschungsanwendungen
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been investigated for its anticancer properties. Studies have shown that 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide can induce apoptosis in cancer cells by inhibiting the activity of the enzyme, protein kinase CK2. 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has also been studied for its potential as an anti-inflammatory agent. In biochemistry, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been used as a probe to study the mechanism of action of various enzymes and proteins. In materials science, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been investigated for its potential applications in the development of organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide is not fully understood. However, studies have shown that 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide can inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide can induce apoptosis by inhibiting the activity of protein kinase CK2. 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been shown to have antioxidant properties by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. In addition, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
For research on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide include the development of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide analogs with improved properties and the investigation of its mechanism of action in more detail.
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-11-14(12(2)21-20-11)7-8-17(23)22-19-10-13-9-18-16-6-4-3-5-15(13)16/h3-6,9-10,18H,7-8H2,1-2H3,(H,20,21)(H,22,23)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPYZPWPMVTGBB-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322980 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725963 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-N'-((1H-indol-3-yl)methylene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide | |
CAS RN |
306302-56-7 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-bis[ethyl(phenyl)amino]-N'-hydroxy-1,3,5-triazine-2-carboximidamide](/img/structure/B3727806.png)
![diethyl {amino[2-(1-pyridin-2-ylethylidene)hydrazino]methylene}malonate](/img/structure/B3727808.png)
![diethyl {amino[2-(4-fluoro-3-phenoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B3727815.png)
![N-cycloheptyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3727823.png)
![4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3727831.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B3727834.png)
![4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727839.png)
![4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727843.png)

![N'-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3727845.png)


![N'-[(6-bromo-2-hydroxy-1-naphthyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3727897.png)
![4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B3727903.png)